molecular formula C14H15N B12065068 6-Ethynyl-1-isobutyl-1H-indole

6-Ethynyl-1-isobutyl-1H-indole

Cat. No.: B12065068
M. Wt: 197.27 g/mol
InChI Key: KSHUMWQDEPZLDB-UHFFFAOYSA-N
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Description

6-Ethynyl-1-isobutyl-1H-indole is a synthetically valuable chemical reagent built around the privileged indole scaffold. The indole nucleus is a fundamental structure in medicinal chemistry, known for its presence in a wide array of biologically active molecules and natural products . This specific derivative is engineered for drug discovery and development, featuring an ethynyl group at the 6-position that serves as an excellent handle for further chemical modification via click chemistry or metal-catalyzed cross-coupling reactions. The isobutyl substitution on the nitrogen atom can fine-tune the molecule's lipophilicity and metabolic stability, making it a sophisticated intermediate for constructing more complex targets. The indole scaffold is recognized for its diverse pharmacological potential, with derivatives demonstrating activities including antiviral, antimicrobial, anti-inflammatory, anticancer, and antitubercular effects . While the specific applications of this compound are to be established by the researcher, its structure aligns with compounds explored as inhibitors for various enzymatic targets and as core components in novel therapeutic agents . Researchers can leverage this compound as a key precursor in the synthesis of compound libraries for high-throughput screening or as a building block for structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

6-ethynyl-1-(2-methylpropyl)indole

InChI

InChI=1S/C14H15N/c1-4-12-5-6-13-7-8-15(10-11(2)3)14(13)9-12/h1,5-9,11H,10H2,2-3H3

InChI Key

KSHUMWQDEPZLDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C1C=C(C=C2)C#C

Origin of Product

United States

Synthetic Methodologies for 6 Ethynyl 1 Isobutyl 1h Indole and Analogues

Strategies for the Construction of the Indole (B1671886) Core

The formation of the bicyclic indole structure is the foundational step in the synthesis of 6-ethynyl-1-isobutyl-1H-indole and its analogues. Chemists have developed a wide array of reactions to construct this privileged heterocycle, with several key methods being particularly prominent.

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole formation. bhu.ac.inwikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org The versatility of the Fischer synthesis allows for the preparation of a broad range of substituted indoles by varying the starting materials. innovareacademics.innih.gov

The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. wikipedia.org Subsequent protonation triggers a nih.govnih.gov-sigmatropic rearrangement, leading to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org A variety of acids can be employed as catalysts, including Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), and Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org

For the synthesis of a precursor to this compound, a potential strategy involves the reaction of a 4-substituted phenylhydrazine with an appropriate carbonyl compound. For instance, a 4-halophenylhydrazine could be used to introduce a handle for later functionalization at the C-6 position. The N-isobutyl group could be introduced subsequently via alkylation, or in some cases, by using a more complex starting hydrazine. A variation known as the Buchwald modification utilizes a palladium catalyst to form the N-arylhydrazone intermediate via cross-coupling of an aryl bromide with a hydrazone. wikipedia.org

Catalyst TypeExamplesRole in SynthesisReference
Brønsted AcidsHCl, H₂SO₄, PPA, TsOHCatalyze the cyclization of phenylhydrazones. wikipedia.org
Lewis AcidsZnCl₂, BF₃, AlCl₃, FeCl₃Facilitate the key rearrangement and cyclization steps. bhu.ac.inwikipedia.org
Clay-basedClayzic (Montmorillonite K-10)Acts as a reusable, eco-friendly catalyst for one-pot synthesis. innovareacademics.in

Leimgruber-Batcho Indole Synthesis and Related Approaches

The Leimgruber-Batcho indole synthesis provides a powerful and high-yielding alternative to the Fischer method, particularly valued in industrial applications. wikipedia.orgwikipedia.org This two-step process begins with the reaction of an ortho-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and often an amine like pyrrolidine, to form a β-nitroenamine intermediate. wikipedia.orgresearchgate.net This intermediate is intensely colored due to its extended push-pull conjugation. wikipedia.org

The second step involves the reductive cyclization of the nitroenamine to form the indole ring. wikipedia.org A variety of reducing agents are effective for this transformation, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, stannous chloride (SnCl₂), or iron in acetic acid. wikipedia.orgyoutube.com The reaction is advantageous because it proceeds under relatively mild conditions and the required ortho-nitrotoluene starting materials are often readily available. wikipedia.orgwikipedia.org To prepare a 6-substituted indole, one would start with a 4-substituted-2-nitrotoluene. The N-isobutyl group would typically be installed in a separate step after the indole ring has been formed.

Reagents for Step 1Reagents for Step 2 (Reduction)Product TypeReference
DMF-DMA, PyrrolidineRaney Ni, HydrazineN-unsubstituted indole wikipedia.org
DMF-DMAH₂, Pd/CN-unsubstituted indole wikipedia.org
---SnCl₂N-unsubstituted indole wikipedia.org
---Fe, Acetic AcidN-unsubstituted indole wikipedia.orgyoutube.com

Other Cyclization and Annulation Methods for Indole Formation

Beyond the Fischer and Leimgruber-Batcho syntheses, a diverse toolkit of other cyclization reactions is available for constructing the indole core. These methods offer alternative pathways that can be advantageous depending on the desired substitution pattern and available starting materials. nih.gov

One significant strategy is the cyclization of 2-alkynylanilines . sci-hub.semdpi.combeilstein-journals.org This approach is particularly relevant to the synthesis of the target molecule. The reaction can be promoted by strong bases or, more commonly, by transition metal catalysts, including palladium and gold. sci-hub.sebeilstein-journals.org For example, palladium(II) acetate (B1210297) can catalyze the cyclization of 2-alkynylanilines in an aqueous micellar medium. mdpi.com This method directly installs a substituent at the C-2 position of the indole, derived from the alkyne's second carbon.

Other notable methods include:

Reissert Synthesis: Involves the condensation of ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form indole-2-carboxylic acids. nih.gov

Madelung Synthesis: A high-temperature, base-catalyzed intramolecular cyclization of N-acyl-ortho-toluidines. bhu.ac.innih.gov Modern variations use organolithium bases to allow for milder reaction conditions. bhu.ac.in

[3+2] Cyclization Strategies: Newer methods have been developed that construct the indole ring through a [3+2] cycloaddition. One such approach involves the reaction of an imine with the anion of a 2-fluoronitroarylacetate derivative, which cyclizes via an SNAr process to form a 1,2,5-trisubstituted indole. mdpi.comresearchgate.net

Introduction and Manipulation of Substituents on the Indole Scaffold

Once the indole core is formed, often as a 6-halo or other appropriately functionalized derivative, the next phase of the synthesis involves the precise installation of the ethynyl (B1212043) and isobutyl groups.

Installation of the Ethynyl Moiety at C-6

The introduction of an ethynyl group at the C-6 position of the indole ring is a key transformation. This is most efficiently achieved through modern cross-coupling chemistry.

The Sonogashira coupling is the preeminent method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgnumberanalytics.com This reaction is ideally suited for the synthesis of this compound from a 6-halo-1-isobutyl-1H-indole precursor (where the halogen is typically iodine or bromine). wikipedia.org

The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, typically copper(I) iodide (CuI). organic-chemistry.org The process is carried out in the presence of an amine base, like triethylamine (B128534) or diisopropylamine, which serves both as a base and as the solvent. organic-chemistry.org The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the final product. wikipedia.org

The Sonogashira reaction is known for its mild reaction conditions and high tolerance for a wide range of functional groups, making it a powerful tool in complex molecule synthesis. wikipedia.orggold-chemistry.org For the target synthesis, a 6-bromo- or 6-iodo-1-isobutyl-1H-indole would be reacted with a protected alkyne like trimethylsilylacetylene, followed by deprotection, or directly with acetylene (B1199291) gas.

Catalyst SystemSubstratesBaseConditionsApplicationReference
Pd/CuAryl/Vinyl Halide, Terminal AlkyneAmine (e.g., Et₃N)Anhydrous, Anaerobic (classic)General C(sp²)-C(sp) bond formation organic-chemistry.org
PdCl₂(PPh₃)₂, CuI1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile, Aryl IodideEt₃N-Synthesis of disubstituted alkynes nih.gov
Pd(OAc)₂, PPh₃, ZnCl₂N-tosyl-2-iodoaniline, Terminal AlkyneEt₃NDMF, 110 °COne-pot synthesis of 2-substituted indoles mdpi.com
Pd(II) β-OxoiminatophosphaneAryl Halide, Terminal Alkyne-Mild ConditionsEfficient Sonogashira Coupling organic-chemistry.org
Functional Group Interconversions for Alkynes

The introduction of an ethynyl group onto the indole scaffold, particularly at the C-6 position, is most commonly achieved through a functional group interconversion, starting from a halogenated indole precursor. The Sonogashira coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. walisongo.ac.id

To synthesize a 6-ethynylindole, a 6-haloindole (typically 6-bromo- or 6-iodoindole) serves as the starting material. The Sonogashira reaction employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. walisongo.ac.id A common variant involves the coupling of the 6-haloindole with a silyl-protected alkyne, such as ethynyltrimethylsilane (TMSA), followed by in-situ or subsequent deprotection of the silyl (B83357) group to reveal the terminal alkyne. gelest.com

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide (the 6-haloindole). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the desired alkynylated indole and regenerates the active palladium(0) catalyst.

Recent advancements have led to the development of copper-free Sonogashira protocols, which can prevent the formation of undesired alkyne homocoupling byproducts (Glaser coupling). organic-chemistry.orgnih.gov These modified conditions often utilize specific ligands or additives to facilitate the reaction. organic-chemistry.orgnih.gov

Table 1: Representative Conditions for Sonogashira Coupling

Aryl Halide Alkyne Catalyst System Base / Solvent Outcome
Aryl Iodide Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Triethylamine Aryl-alkyne product
Aryl Bromide Ethynyltrimethylsilane Pd(OAc)₂ / Ligand Amine Base / Organic Solvent Silyl-protected aryl-alkyne

Alkylation at the Indole Nitrogen (N-1 Position) with Isobutyl Group

Alkylation of the indole nitrogen is a fundamental transformation in indole chemistry. bhu.ac.in The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a suitable base to form an indolide anion, which then acts as a nucleophile. bhu.ac.in However, direct alkylation can be challenging due to competing reactivity at the C-3 position. organic-chemistry.org

Common approaches for N-alkylation involve reacting the indole with an alkylating agent in the presence of a base. google.com For the introduction of an isobutyl group, isobutyl bromide or isobutyl iodide would be typical alkylating agents. The choice of base and solvent is critical for achieving high selectivity for N-alkylation over C-alkylation. Strong bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently employed to deprotonate the indole nitrogen fully. bhu.ac.in Phase-transfer catalysts have also been used to facilitate N-alkylation under milder conditions.

A study on indazole alkylation, a related heterocyclic system, highlighted the challenge of achieving regioselectivity. Standard SN2 conditions (isobutyl bromide, K₂CO₃, DMF) resulted in a mixture of N-1 and N-2 alkylated products. rsc.org To overcome this, an alternative two-step strategy involving an initial enamine condensation with isobutyraldehyde (B47883) followed by hydrogenation proved highly selective for the N-1 position. rsc.org While indoles and indazoles differ, this illustrates that direct alkylation is not always straightforward and alternative strategies can provide superior regiocontrol. rsc.org One-pot Fischer indolisation followed by N-alkylation has also been developed as a rapid method to access 1,2,3-trisubstituted indoles. rsc.org

Table 2: Conditions for N-Alkylation of Indoles

Indole Substrate Alkylating Agent Base / Solvent Temperature Product
Indole Isobutyl Bromide NaH / DMF Room Temp. to 80 °C 1-Isobutyl-1H-indole
Phenylhydrazine + Ketone Isobutyl Bromide (One-Pot) / DMF 80 °C 1-Isobutyl-substituted indole rsc.org

Regioselective Functionalization Strategies at Position 6 of the Indole Core

Functionalizing the C-6 position of the indole's benzene (B151609) ring is notoriously difficult due to the intrinsic reactivity of the pyrrole (B145914) ring, which favors electrophilic attack at C-3. rsc.org Therefore, achieving C-6 substitution requires specialized strategies that override this natural reactivity.

Directing Group Strategies: A powerful approach involves installing a directing group on the indole nitrogen (N-1). This group coordinates to a transition metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its activation. While many directing groups guide functionalization to the C-2 or C-7 positions, specific groups have been developed for C-6 functionalization. For instance, a bulky N–P(O)tBu₂ directing group in the presence of a copper catalyst has been shown to direct arylation specifically to the C-6 position. nih.govacs.org Similarly, using N-pyrimidinyl indoles with an ester directing group at C-3 can render the C-6 position the most reactive site for ruthenium-catalyzed alkylation. rsc.orgacs.org

Halogenation-Cross-Coupling Sequence: A more traditional and reliable, albeit longer, route is to first introduce a halogen at the C-6 position. This is typically achieved through electrophilic halogenation of a suitably protected or activated indole derivative. Once the 6-haloindole is obtained, the halogen can be readily converted to a wide variety of functional groups, including the desired ethynyl group, via transition-metal-catalyzed cross-coupling reactions like the Sonogashira coupling discussed previously.

Remote C-H Activation: Recent advances have demonstrated palladium-catalyzed remote C-H activation. In some systems, blocking the more reactive C-4 position can lead to unexpected functionalization at the C-6 position. nih.govresearchgate.net These methods often proceed through complex mechanistic pathways, such as a C-7 palladacycle that enables remote activation. nih.gov

Modern Synthetic Approaches and Green Chemistry Considerations in Indole Synthesis

Modern organic synthesis emphasizes the development of efficient, waste-reducing, and environmentally benign methodologies, principles central to green chemistry. rsc.orgrsc.org These concepts are increasingly applied to the synthesis of complex heterocyclic structures like substituted indoles.

Multicomponent and One-Pot Reactions: A key green strategy is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates most of the atoms of the starting materials. rsc.orgacs.org This high "atom economy" minimizes waste. Similarly, one-pot or tandem procedures, where sequential reactions occur in the same vessel without isolating intermediates, reduce solvent usage, purification steps, and energy consumption. rsc.orgnih.govresearchgate.netacs.org For a molecule like this compound, a hypothetical one-pot process might involve a Fischer indolisation, N-alkylation, and C-6 Sonogashira coupling sequence.

Green Solvents and Catalysts: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives like water, ionic liquids, or deep eutectic solvents. rsc.org For instance, Pd-catalyzed reactions, including Sonogashira couplings, have been successfully performed in water using surfactants to create micellar reaction media. mdpi.com The development of metal-free syntheses or the use of highly efficient, low-loading, and recyclable catalysts (such as palladium nanoparticles) also aligns with green principles. rsc.orgchemrxiv.org

Energy Efficiency: The use of microwave irradiation or conductively heated sealed-vessel reactors can significantly shorten reaction times and improve energy efficiency compared to conventional heating methods. newhaven.edu These techniques have been successfully applied to classic indole syntheses like the Fischer indole synthesis, making them more practical and sustainable. rsc.orgnewhaven.edu

Table 3: Mentioned Compounds

Compound Name
This compound
6-Bromoindole
6-Iodoindole
Ethynyltrimethylsilane (TMSA)
Isobutyl bromide
Isobutyl iodide
Sodium hydride
Dimethylformamide (DMF)
Tetrahydrofuran (THF)
Potassium carbonate
Isobutyraldehyde
N-pyrimidinyl indole
N–P(O)tBu₂ protected indole
Palladium(II) acetate
Bis(triphenylphosphine)palladium(II) dichloride
Copper(I) iodide
Triethylamine
Tetrabutylammonium fluoride (B91410) (TBAF)
1-Isobutyl-1H-indole
1-Methylindole-2-carboxylic acid

Molecular Pharmacology and Biological Evaluation of 6 Ethynyl 1 Isobutyl 1h Indole

In Vitro Biological Activity Spectrum of Indole (B1671886) Derivatives

The indole ring system is a core component of many pharmacologically active molecules, demonstrating a wide range of biological effects in laboratory settings. Researchers have extensively modified the indole scaffold to explore its potential in treating numerous diseases, leading to the discovery of derivatives with significant activity against cancer, microbial infections, viral diseases, and inflammatory conditions.

Indole derivatives have demonstrated significant anti-proliferative and cytotoxic effects across a wide array of human cancer cell lines. These compounds exert their anticancer activity through various mechanisms, including the disruption of microtubule polymerization, cell cycle arrest, and induction of apoptosis. nih.govnih.gov

For instance, certain chalcone-indole derivatives have been shown to suppress cancer cell proliferation with IC₅₀ values ranging from 0.22 to 1.80 μmol/L by inhibiting tubulin polymerization and causing cell cycle arrest in the G2/M phase. nih.gov Similarly, quinoline-indole hybrids targeting the colchicine (B1669291) binding site on tubulin have exhibited potent inhibition of cancer cell lines with IC₅₀ values in the nanomolar range (2 to 11 nmol/L). nih.gov Other modifications, such as the creation of indole iso-quinoline hybrids, have resulted in compounds with broad-spectrum efficacy against 30 different cancer cell lines, showing a GI₅₀ of 1.5 μmol/L. nih.gov

Studies on indole-aryl amide derivatives have also revealed selective toxicity. One such compound demonstrated noteworthy activity against the HT29 malignant colonic cell line while not affecting healthy human intestinal cells. nih.gov Further investigation showed that this compound caused cell cycle arrest in the G1 phase and promoted apoptosis. nih.gov The versatility of the indole scaffold is further highlighted by the development of penta-heterocycle-substituted indole derivatives, with one compound showing exceptional potency against A549 (lung cancer) and K562 (leukemia) cells, with IC₅₀ values of 120 nM and 10 nM, respectively. tandfonline.com The mechanism for this derivative involved blocking the cell cycle in the G2/M phase and modulating the EGFR and p53-MDM2 pathways. tandfonline.com

Table 1: Anti-proliferative Activity of Selected Indole Derivatives

Derivative Class Cancer Cell Line(s) Potency (IC₅₀/GI₅₀) Mechanism of Action
Chalcone-Indole Hybrid Various 0.22 - 1.80 µM Tubulin polymerization inhibition, G2/M arrest nih.gov
Quinoline-Indole Hybrid Various 2 - 11 nM Anti-tubulin agent (colchicine binding site) nih.gov
Indole Iso-quinoline Hybrid 30 Cancer Cell Lines 1.5 µM (GI₅₀) Not specified nih.gov
Indole-Aryl Amide HT29 (Colon) Low µM range G1 phase arrest, apoptosis induction nih.gov

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Indole derivatives have been developed as potent inhibitors of several key protein kinases.

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key factors in tumor angiogenesis. Several indole-containing compounds have been identified as effective VEGFR inhibitors. nih.gov Famitinib, an oral inhibitor of VEGFR-2 and VEGFR-3, has been studied for its effects against colon and renal cancers. nih.gov Surufatinib acts as a multi-kinase inhibitor against VEGFR-1, -2, and -3, among other targets. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. The anti-proliferative effects of some indole derivatives have been directly linked to the suppression of EGFR signaling. tandfonline.comresearchgate.net Docking studies have shown that these compounds can bind to the ATP-binding site of EGFR. researchgate.net

Furthermore, the highly pleiotropic protein kinase CK2 is a key target in oncology. An indeno[1,2-b]indole (B1252910) derivative has been shown to decrease intracellular CK2 activity in A431, A549, and LNCaP tumor cell lines at levels comparable to the clinical trial candidate CX-4945. nih.gov This inhibition was confirmed by the blockage of CK2-specific Akt phosphorylation in LNCaP cells. nih.gov

Table 2: Indole Derivatives as Protein Kinase Inhibitors

Indole Derivative Target Kinase(s) Biological Context
Famitinib VEGFR-2, VEGFR-3 Anti-angiogenesis in cancer nih.gov
Surufatinib VEGFR-1, -2, -3, FGFR, CSF-1R Anti-angiogenesis, immune evasion in cancer nih.gov
2,2'-diphenyl-3,3'-diindolylmethane EGFR Induction of apoptosis in breast cancer researchgate.net

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of modern drugs. The indole scaffold is present in key neurotransmitters like serotonin (B10506), making it a logical starting point for designing ligands for GPCRs.

Indole derivatives have been synthesized and studied as ligands for serotonin 5-HT₁A and 5-HT₂A receptors, which are involved in regulating mood, cognition, and memory. nih.gov The primary interaction between these ligands and the receptors is a salt bridge formed between a protonatable nitrogen atom on the ligand and a conserved aspartic acid residue on the receptor. nih.gov Agonists of the 5-HT₁A receptor are effective in treating depression, while antagonists of the 5-HT₂A receptor can display antipsychotic and antidepressant activities. nih.gov

The endocannabinoid system, particularly the Cannabinoid CB1 receptor, also interacts with indole-based structures. CB1 receptors are abundant in the brain and modulate neurotransmission. nih.gov There is evidence of interplay between the cannabinoid and serotonergic systems. For example, non-selective cannabinoid receptor agonists have been shown to enhance the interaction and membrane expression of 5-HT₂A and dopamine (B1211576) D2 receptors in the prefrontal cortex. cancer.gov This suggests that activation of cannabinoid receptors may provide a molecular mechanism for modulating serotonergic and dopaminergic pathways. cancer.govpensoft.net

The broad biological activity of indole derivatives extends to antiviral effects against both RNA and DNA viruses. A variety of indole-based compounds have been synthesized and evaluated for their ability to inhibit viral replication in cell cultures. nih.gov

One study reported a water-soluble indole derivative, a dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, that exhibited a reliable antiviral effect against SARS-CoV-2 (an RNA virus) in vitro. cyberleninka.ru At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus and was also found to suppress the formation of syncytia induced by the viral spike protein by 89%. cyberleninka.ru

Another series of novel indole-2-carboxylate (B1230498) derivatives was screened for broad-spectrum antiviral activity. Within this series, one compound showed potent inhibitory activity against Influenza A with an IC₅₀ of 7.53 μmol/L, while another exhibited the highest selectivity index (17.1) against Coxsackie B3 virus, another RNA virus. nih.gov Some indole derivatives have also shown activity against Respiratory Syncytial Virus (RSV), with EC₅₀ values in the micromolar range. researchgate.net The same study also screened for activity against DNA viruses, such as Herpes Simplex Virus Type 1 (HSV-1), demonstrating the potential for broad-spectrum applications. nih.gov

Indole derivatives have shown significant promise as antimicrobial and antiparasitic agents, demonstrating efficacy against drug-resistant bacteria, fungi, and protozoan parasites.

In the realm of antibacterial research, indole derivatives have been found to be effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA). turkjps.orgznaturforsch.com One study on indole-containing hydrazone derivatives found a compound with a minimum inhibitory concentration (MIC) of 6.25 μg/ml against MRSA, which was more potent than the control drug ampicillin. znaturforsch.com Another investigation of novel indole derivatives encompassing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs reported a broad spectrum of activity against pathogens like S. aureus, E. coli, and the fungus Candida albicans, with MIC values ranging from 3.125 to 50 µg/mL. turkjps.org

Regarding antiparasitic activity, diamidine indole derivatives have been designed based on known antitrypanosomal agents. Many of these compounds exhibited excellent inhibitory activity against Trypanosoma brucei (the cause of sleeping sickness) and Plasmodium falciparum (the most virulent malaria parasite), with IC₅₀ values in the nanomolar range for both parasites. mdpi.com

Table 3: In Vitro Antimicrobial and Antiparasitic Activity of Indole Derivatives

Derivative Class Target Organism Potency (MIC / IC₅₀)
Indole Hydrazone Staphylococcus aureus (MRSA) 6.25 µg/mL (MIC) znaturforsch.com
Indole-Triazole/Thiadiazole S. aureus, E. coli, C. albicans 3.125 - 50 µg/mL (MIC) turkjps.org
Diamidine Indole Plasmodium falciparum Nanomolar range (IC₅₀) mdpi.com

The anti-inflammatory properties of indole derivatives are well-established, with the most famous example being the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933). The primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net

COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov While COX-1 is constitutively expressed and has a protective role in the gastrointestinal tract, COX-2 is induced during inflammation. nih.gov Non-selective NSAIDs inhibit both isoforms, leading to anti-inflammatory benefits (via COX-2 inhibition) but also potential gastrointestinal toxicity (via COX-1 inhibition). nih.gov

Research has focused on developing selective COX-2 inhibitors to minimize side effects. A series of synthesized 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were evaluated for anti-inflammatory activity. nih.gov Several compounds showed significant activity compared to indomethacin. One promising compound was found to selectively inhibit COX-2 expression, thereby providing gastric sparing activity. nih.gov Docking studies confirmed that this compound could bind effectively to the COX-2 active site, forming hydrogen bonds similar to those formed by indomethacin. nih.gov This highlights the potential of the indole scaffold in designing safer and more effective anti-inflammatory agents. researchgate.net

Elucidation of Molecular Mechanisms of Action

The biological activity of indole derivatives is often attributed to their ability to interact with various cellular targets and modulate key signaling pathways involved in cell growth, proliferation, and survival. nih.govnih.gov

Analysis of Downstream Signaling Pathway Modulation (e.g., STAT3, AKT, ERK1/2)

Indole compounds are known to modulate various downstream signaling pathways critical for cancer cell proliferation and survival. nih.govnih.gov

AKT Pathway: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell survival and proliferation, and it is often dysregulated in cancer. nih.gov Studies on indole derivatives have demonstrated their ability to suppress the phosphorylation of AKT, leading to the inhibition of this pro-survival pathway. nih.gov This inhibition can, in turn, affect downstream effectors and contribute to the induction of apoptosis.

ERK1/2 Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cell growth and differentiation. nih.gov Some indole alkaloids have been shown to modulate the ERK pathway, and MEK inhibitors, which act upstream of ERK, can sensitize tumor cells to apoptosis. nih.gov

STAT3 Pathway: The STAT3 signaling pathway is implicated in angiogenesis and immune evasion in cancer. nih.govnih.gov While direct modulation of STAT3 by 6-ethynyl-1-isobutyl-1H-indole is not documented, the crosstalk between STAT3 and other pathways like ERK and AKT suggests that it could be indirectly affected. nih.gov

Induction of Specific Cell Death Pathways (e.g., Apoptosis, Caspase Activation)

A significant body of research indicates that indole derivatives can induce apoptosis in cancer cells. ejh.itnih.gov This programmed cell death is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. ejh.it The subsequent activation of caspases, the executioners of apoptosis, leads to the characteristic morphological and biochemical changes associated with this form of cell death. For instance, some indole derivatives have been shown to induce apoptosis through the activation of caspase-3. eco-vector.com

Pathway General Effect of Indole Derivatives
ApoptosisInduction
Caspase ActivationActivation

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. nih.gov

Steric and Electronic Effects of Alkynyl and Alkyl Substituents on Biological Activity

The biological activity of an indole derivative is profoundly influenced by the steric bulk and electronic properties of its substituents, which govern its interaction with target receptors or enzymes. rsc.org In the case of this compound, the ethynyl (B1212043) group at the C6 position and the isobutyl group at the N1 position are expected to impart distinct characteristics that modulate its pharmacological effects.

The ethynyl group at the C6 position is a rigid, rod-shaped, and electron-withdrawing substituent. Its electronic nature can influence the electron density of the indole ring system, potentially affecting hydrogen bonding capabilities and pi-stacking interactions with biological targets. The relatively small size of the ethynyl group may allow the molecule to fit into specific binding pockets that cannot accommodate bulkier substituents.

The isobutyl group at the N1 position introduces a bulky and lipophilic alkyl chain. The size and conformation of this group are critical for receptor affinity and selectivity. Studies on N-1 alkyl-substituted indoles have demonstrated that the length and branching of the alkyl chain can significantly impact binding to various receptors, such as cannabinoid receptors. nih.govnih.gov For instance, in the context of cannabimimetic indoles, an optimal alkyl chain length is often required for high-affinity binding, with chains that are too short or too long leading to a decrease in activity. nih.gov The isobutyl group, with its specific steric profile, would therefore be a key determinant in the molecular recognition of this compound by its biological target.

SubstituentPositionKey Physicochemical PropertiesPredicted Influence on Biological Activity
EthynylC6Electron-withdrawing, rigid, linearModulates electronic distribution of the indole ring, potentially influencing binding affinity and selectivity through specific interactions within a receptor pocket.
IsobutylN1Bulky, lipophilicAffects overall molecular shape and lipophilicity, which can impact membrane permeability and receptor binding. The specific size and branching can be critical for optimal fit into a binding site.

Positional Isomer Effects on Molecular Recognition and Pharmacological Response

For this compound, the placement of the ethynyl group at the C6 position is significant. The benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) is less electronically reactive than the pyrrole (B145914) ring. rsc.org However, substitution at the C6 position has been shown to be important for the activity of various indole-based compounds, including inhibitors of HIV-1 fusion and antagonists of the 5-HT6 receptor. mdpi.comnih.gov

To illustrate the importance of substituent positioning, consider the hypothetical positional isomers of this compound where the ethynyl group is moved to other positions on the indole nucleus.

Ethynyl group at C2 or C3: These positions are part of the electron-rich pyrrole ring. An electron-withdrawing group like ethynyl at these positions would have a more pronounced effect on the electronic properties of the indole system compared to the C6 position. This could drastically alter the molecule's binding mode and biological activity. For example, studies on N-piperidinyl indoles have shown that substitution at the 2-position versus the 3-position affects intrinsic activity and opioid receptor selectivity. nih.gov

Ethynyl group at C4, C5, or C7: These positions on the benzene ring would also lead to distinct pharmacological profiles. The specific location would influence the molecule's interaction with different regions of a binding pocket. Research on bis-indole alkaloids has indicated that the linkage position between indole rings (e.g., 5-5', 6-6') significantly impacts their biological activity, underscoring the importance of substituent placement. nih.gov

The table below summarizes the potential impact of altering the position of the ethynyl group on the pharmacological profile of 1-isobutyl-1H-indole.

Isomer Position of Ethynyl GroupPredicted Impact on Molecular Recognition and Pharmacological Response
C6 (as in the subject compound) The specific geometry and electronic influence at this position will dictate the interaction with the target, potentially conferring a unique pharmacological profile compared to other isomers.
C2 or C3A more significant alteration of the indole's electronic character, likely leading to a profoundly different biological activity and receptor selectivity profile.
C4, C5, or C7Each position would present a unique topographical and electronic surface to a biological target, resulting in distinct binding affinities and functional activities.

Development of SAR Models for Optimized Biological Activity

The development of Structure-Activity Relationship (SAR) models is a cornerstone of modern drug discovery, providing a framework for understanding how chemical structure translates into biological activity. For a novel compound like this compound, establishing an SAR model would involve the systematic synthesis and biological evaluation of a series of related analogues. The goal is to identify the key structural features that contribute to potency, selectivity, and desirable pharmacokinetic properties.

A hypothetical SAR study for this compound would likely explore modifications at three key positions: the N1-isobutyl group, the C6-ethynyl group, and other positions on the indole ring.

Modification of the N1-Alkyl Group:

Varying the length and branching of the alkyl chain (e.g., replacing isobutyl with n-butyl, sec-butyl, pentyl, or smaller groups like ethyl or propyl) would probe the steric requirements of the N1-binding pocket. nih.govnih.gov

Introducing polar functional groups into the alkyl chain could explore potential hydrogen bonding interactions and improve physicochemical properties.

Modification of the C6-Alkynyl Group:

Replacing the ethynyl group with other small, rigid substituents (e.g., cyano, chloro, fluoro) would help to disentangle steric from electronic effects.

Elongating the alkynyl chain or introducing terminal substitutions could explore the extent of the binding pocket in that region.

Substitution at Other Positions:

Introducing substituents at other positions on the indole ring (e.g., C2, C3, C5) would provide a more comprehensive understanding of the SAR and could lead to improved activity or selectivity.

The data generated from these systematic modifications would be used to build a predictive SAR model. This model could be qualitative, based on observed trends, or quantitative (QSAR), using computational methods to correlate physicochemical properties with biological activity. Such models are invaluable for guiding the design of new analogues with optimized biological activity.

The table below outlines a potential strategy for developing an SAR model for this class of compounds.

Modification StrategyRationaleExample Modifications
Vary N1-substituent To determine the optimal size, shape, and lipophilicity for receptor binding.n-propyl, n-butyl, cyclopentyl, benzyl
Modify C6-substituent To understand the electronic and steric requirements at this position.-CN, -Cl, -F, -CH3, -C≡C-CH3
Explore other substitution patterns To identify other key interaction points on the indole scaffold.Introduction of substituents at C2, C3, C5

Computational Chemistry and in Silico Approaches in Indole Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com This method is crucial for understanding how a ligand like 6-Ethynyl-1-isobutyl-1H-indole might interact with a biological target, such as an enzyme or receptor. nih.gov Docking studies can clarify the binding mode and estimate the binding affinity, providing insights that guide the design of more potent and selective inhibitors. jocpr.comnih.gov

In a hypothetical docking study of this compound against a protein kinase, the software would place the molecule into the active site of the protein in numerous possible conformations. Each conformation's stability is evaluated using a scoring function, which estimates the binding energy. The results would likely highlight key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between the indole (B1671886) scaffold and the protein's amino acid residues. For instance, the indole ring might form pi-alkyl interactions within a hydrophobic pocket, a common feature observed in studies of other indole derivatives. physchemres.orgresearchgate.net

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterValueInteracting Residues (Example)
Binding Affinity (kcal/mol)-8.5LYS78, LEU132
Hydrogen Bonds1GLU121
Pi-Stacking Interactions1PHE189
Hydrophobic Interactions4VAL65, ALA88, ILE145, LEU190

These predicted interactions provide a structural basis for the compound's activity and can guide future modifications to enhance binding.

Molecular Dynamics Simulations for Conformational Stability and Dynamics of Compound-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the ligand-protein complex over time. mdpi.com MD simulations provide a more realistic physiological model by treating molecules as dynamic entities, offering insights into the conformational changes that may occur upon ligand binding. mdpi.com

For the this compound-protein complex, an MD simulation would track the movements of every atom over a set period (e.g., nanoseconds). Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to assess stability. A stable complex would show minimal fluctuations in RMSD values after an initial equilibration period. mdpi.com These simulations can validate the docking results and confirm that the key interactions observed are maintained in a dynamic environment. nih.gov

Table 2: Representative RMSD Data from a Hypothetical MD Simulation

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)
00.00.0
101.21.5
201.41.6
301.31.5
401.51.7
501.41.6

The data would indicate that the ligand remains stably bound within the active site, reinforcing the predictions from the initial docking study.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical (QM) calculations are used to investigate the electronic properties of a molecule, providing deep insights into its structure, stability, and reactivity. Methods like Density Functional Theory (DFT) or the Hartree-Fock (HF) method can be applied to this compound to compute various electronic descriptors. ijpsi.org

These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. acs.org Furthermore, QM methods can map the electron density distribution, revealing which parts of the molecule are electron-rich or electron-poor. This information is valuable for understanding how the molecule will interact with biological targets and for predicting sites of potential metabolism. acs.org

Table 3: Calculated Quantum Mechanical Descriptors for this compound (Illustrative)

DescriptorValue (Arbitrary Units)Implication
HOMO Energy-6.2 eVRegion of electron donation
LUMO Energy-1.8 eVRegion of electron acceptance
HOMO-LUMO Gap4.4 eVChemical stability and reactivity
Dipole Moment2.1 DebyeMolecular polarity and solubility

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ijpsi.org To build a QSAR model for analogs of this compound, a dataset of similar indole derivatives with known activities against a specific target would be required.

Various molecular descriptors (e.g., physicochemical, electronic, topological) would be calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to create a mathematical model that correlates these descriptors with activity. ijpsi.org A robust QSAR model can predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. physchemres.orgnih.gov

Table 4: Example of a QSAR Model Equation and Descriptor Contributions

Equation: pIC₅₀ = β₀ + β₁(logP) + β₂(HOMO) + β₃(Molecular_Weight)

DescriptorCoefficient (β)p-valueContribution to Activity
logP (Hydrophobicity)+0.45<0.01Positive
HOMO Energy-0.20<0.05Negative
Molecular Weight+0.01>0.05Insignificant

This model suggests that increasing hydrophobicity could enhance the biological activity of this class of indole derivatives.

Virtual Screening and De Novo Design for Novel Indole Scaffolds

The structure of this compound can serve as a starting point for discovering novel indole-based compounds through virtual screening and de novo design.

Virtual screening involves computationally searching large libraries of compounds to identify molecules that are likely to bind to a specific drug target. nih.gov A screening campaign could search for compounds structurally similar to this compound or use its docked pose to identify other molecules that fit the target's active site. researchgate.net

De novo design , on the other hand, involves building novel molecular structures from scratch or by combining smaller fragments. rsc.orgresearchgate.net Using this compound as a core fragment, algorithms can suggest modifications or add new functional groups to optimize interactions with the target protein, leading to the design of entirely new and potentially more effective indole scaffolds. rsc.org The indole nucleus is considered a versatile and promising scaffold for drug development. nih.govnih.gov

Derivatization Strategies and Applications in Chemical Biology

Design and Synthesis of Advanced 6-Ethynyl-1-isobutyl-1H-indole Derivatives

The rational design of derivatives of this compound focuses on leveraging its key structural features to interact with biological targets. Synthetic strategies are continually evolving to allow for the precise and efficient generation of diverse molecular libraries based on this core structure.

Bioisosterism is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound by replacing a functional group with another that has similar physicochemical properties, with the goal of improving biological activity. drugdesign.org For the this compound scaffold, several bioisosteric replacements and functional group modifications can be envisioned to modulate its properties.

The indole (B1671886) core itself can be a subject of bioisosteric replacement. For instance, the indole moiety can be substituted with scaffolds like 7-azaindole (B17877) to impart different hydrogen bonding capabilities and alter electronic properties, which has been shown to be an effective strategy for achieving receptor subtype selectivity in other indole-based compounds. nih.gov Such a modification can impact the compound's interaction with target proteins and potentially enhance its efficacy or selectivity. researchgate.netnih.gov

Functional group modifications on the indole ring are also a key strategy. The efficacy of indole-derived agents often hinges on the nature and position of substituents. ijpsjournal.com The introduction of electron-withdrawing or electron-donating groups can significantly influence the molecule's electronic distribution, thereby affecting its binding affinity to target proteins. nih.gov For example, modifying the substitution pattern on the benzene (B151609) portion of the indole ring can be beneficial for activity, as seen in various indole hybrids. tandfonline.com

The N1-isobutyl group provides a handle for modifying steric bulk and lipophilicity. While the isobutyl group itself confers a degree of lipophilicity, it can be replaced with other alkyl or aryl groups to fine-tune the compound's pharmacokinetic properties and target engagement. semanticscholar.org

The C6-ethynyl group is a particularly versatile functional group. It can participate in various chemical reactions, allowing for the introduction of a wide array of substituents. For instance, the ethynyl (B1212043) group can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach larger molecular fragments, including fluorophores or other pharmacophores. This approach allows for the modular synthesis of complex derivatives.

A summary of potential bioisosteric replacements and functional group modifications is presented in the table below.

Original Group Potential Bioisosteric Replacement/Modification Rationale for Modification
Indole Core7-Azaindole, Benzimidazole, Benzoxazole, IndazoleAlter hydrogen bonding, electronic properties, and target selectivity. drugdesign.orgnih.gov
N1-Isobutyl GroupOther alkyl chains (e.g., isopropyl, benzyl), cycloalkyl groupsModulate lipophilicity, steric hindrance, and pharmacokinetic profile. semanticscholar.org
C6-Ethynyl GroupCyano, Halogen, Small alkyl groupsFine-tune electronic properties and steric interactions within the binding pocket.
Benzene Ring HydrogenElectron-withdrawing groups (e.g., -F, -Cl, -CF3), Electron-donating groups (e.g., -OCH3, -CH3)Modulate electronic properties of the indole ring system to enhance target binding. nih.govtandfonline.com

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to create compounds with improved or novel biological activities. mdpi.com The this compound scaffold is an excellent platform for creating such hybrids.

Indole-Chalcone Hybrids: Chalcones, or 1,3-diaryl-2-propen-1-ones, are known for a wide range of biological activities. mdpi.com Hybrid molecules that incorporate both an indole and a chalcone (B49325) moiety have shown promise as analgesic and anti-inflammatory agents. acs.orgnih.govacs.org The synthesis of these hybrids typically involves a Claisen-Schmidt condensation between an appropriate indole-containing aldehyde or acetophenone (B1666503) and another aromatic ketone or aldehyde. acs.orgmdpi.com For the subject compound, the ethynyl group could be functionalized to link to a chalcone moiety, or the indole core itself could be part of the chalcone structure. Research has shown that such hybrids can exhibit significant therapeutic potential. nih.gov

Indole-Pyrazole Conjugates: Pyrazole (B372694) moieties are another important class of heterocycles with diverse pharmacological properties. The combination of indole and pyrazole scaffolds has led to the development of potent anticancer agents. acs.org For instance, a series of novel indole-pyrazoline hybrid derivatives were synthesized and shown to have significant Topoisomerase 1 inhibitory activity. nih.gov Another study on pyrazole-indole conjugates demonstrated their potential as anti-diabetic, anti-arthritic, and anti-inflammatory agents. mdpi.com The synthesis of these hybrids can be achieved by reacting substituted indole derivatives with pyrazole aldehydes or other reactive pyrazole precursors. nih.gov

Indole-Thiazole Conjugates: The thiazole (B1198619) ring is a key component of many biologically active compounds. Hybrid molecules containing both indole and thiazole have been investigated as potential anticancer agents. nih.gov For example, hydrazone-tethered indole-thiazole hybrids have shown potent antiproliferative activity against lung cancer cells. tandfonline.com The synthesis of these conjugates often involves the reaction of an indole derivative with a thiazole-containing building block, sometimes via a multi-component reaction. scilit.com The resulting hybrids can exhibit enhanced potency and selectivity against various cancer cell lines. mdpi.com

The following table summarizes the design and potential applications of these hybrid molecules.

Hybrid Type General Synthetic Strategy Potential Biological Applications Key Research Findings
Indole-ChalconeClaisen-Schmidt condensation of indole-containing aldehydes/ketones. acs.orgmdpi.comAnalgesic, Anti-inflammatory, Anticancer, Antioxidant. acs.orgnih.govmdpi.comCertain indole-chalcone hybrids show potent efficacy in in-vivo models of pain and inflammation. nih.govacs.org
Indole-PyrazoleCondensation of indole derivatives with pyrazole aldehydes or other reactive pyrazole precursors. nih.govAnticancer (e.g., Topoisomerase inhibitors), Anti-diabetic, Anti-inflammatory. acs.orgnih.govmdpi.comSpecific indole-pyrazoline hybrids have been identified as strong Topoisomerase 1 inhibitors. nih.gov
Indole-ThiazoleMulti-component reactions or condensation of indole and thiazole building blocks. nih.govscilit.comAnticancer (e.g., targeting lung cancer, PARP inhibitors). tandfonline.commdpi.comSome indole-thiazole hybrids exhibit potent antiproliferative activity and can overcome limitations of current therapies. tandfonline.comnih.gov

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. The "one molecule, one target" paradigm is often insufficient for treating such diseases. Multi-target-directed ligands (MTDLs) are single molecules designed to interact with multiple targets simultaneously, offering a more holistic therapeutic approach. mdpi.com The indole scaffold is a privileged structure in the design of MTDLs due to its ability to interact with a variety of biological targets. nih.govmdpi.com

For neurodegenerative diseases like Alzheimer's, MTDLs based on an indole core have been designed to inhibit enzymes like cholinesterases and monoamine oxidases, while also modulating other targets. acs.orgchemrxiv.org For example, hybrids of the drug Contilisant and the HDAC inhibitor Belinostat, which feature a polyfunctionalized indole core, have been designed as potential treatments for Alzheimer's disease and glioblastoma. acs.orgchemrxiv.org

The design strategy for these MTDLs often involves the pharmacophore merging approach, where key structural features of known inhibitors for different targets are combined into a single molecule. acs.org The this compound could serve as a central scaffold in such designs, with the ethynyl and isobutyl groups providing points for the attachment of other pharmacophoric elements to achieve the desired multi-target activity profile. nih.gov

Utility as Chemical Probes for Biological Target Identification

Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold, with its reactive ethynyl group, is well-suited for the development of such probes.

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that uses reactive chemical probes to profile the functional state of enzymes in complex biological systems. chemrxiv.org These probes typically consist of a reactive group (or "warhead") that forms a covalent bond with the active site of an enzyme, a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment, and a scaffold that directs the probe to a specific class of enzymes.

The ethynyl group on the this compound can be leveraged in the design of activity-based probes (ABPs). While not a classic reactive "warhead" itself, it can be a crucial part of a molecule designed to target specific enzymes. More importantly, the ethynyl group is a key handle for "click" chemistry, allowing for the attachment of a reporter tag after the probe has reacted with its target protein. This two-step approach, known as two-step labeling, is often preferred as it allows the use of smaller, more cell-permeable probes for the initial labeling step.

For example, N-acryloylindole-alkynes (NAIAs) have been developed as cysteine-reactive probes for proteome-wide cysteine profiling. chemrxiv.org The indole scaffold in these probes helps to activate the acrylamide (B121943) warhead for faster reaction with cysteines. A similar strategy could be employed with the this compound scaffold, where a suitable reactive group is incorporated into the molecule to create a novel ABP for a specific enzyme class.

Fluorescent probes are indispensable tools for visualizing biological processes in living cells. mdpi.com Indole and its derivatives are often used as fluorophores or as scaffolds for the development of fluorescent probes due to their inherent fluorescence properties. mdpi.commdpi.com The emission properties of indole-based dyes can be tuned by modifying their chemical structure, allowing for the creation of probes that emit across the visible and even near-infrared (NIR) spectrum. nih.gov

The this compound can be readily converted into a fluorescent probe. The ethynyl group allows for the straightforward attachment of a fluorophore via click chemistry. Alternatively, the indole core itself can be part of a larger conjugated system that gives rise to fluorescence. For example, indole-based fluorescent probes have been designed for various applications, including:

Live-cell imaging: Indole derivatives have been used to create fluorescent probes for imaging specific organelles, such as mitochondria and the nucleolus. thieme-connect.combohrium.com

Sensing specific analytes: Indole-based probes have been developed to detect reactive oxygen species, metal ions, and other important biological molecules. nih.gov

Fluorogenic probes: These are probes that are initially non-fluorescent but become fluorescent upon reacting with their target. This "turn-on" mechanism provides a high signal-to-noise ratio, which is ideal for bioimaging. acs.org For instance, indole-based fluorogenic probes have been developed for imaging lipid droplets and monitoring peptide-protein interactions. acs.org

The development of reporter-tagged derivatives of this compound would enable researchers to track its distribution in cells, identify its binding partners, and visualize its effects on biological processes in real-time.

The following table outlines the potential applications of the subject compound as a chemical probe.

Probe Type Design Strategy Application Key Advantages
Activity-Based ProbeIncorporation of a reactive warhead and use of the ethynyl group for click-attachment of a reporter tag. chemrxiv.orgProfiling the activity of specific enzyme families in complex biological samples.Allows for the study of enzyme function in a native context.
Fluorescent ProbeAttachment of a fluorophore to the ethynyl group or incorporation of the indole into a larger fluorescent system. mdpi.commdpi.comLive-cell imaging of subcellular structures or tracking the molecule's localization. thieme-connect.combohrium.comEnables real-time visualization of biological processes.
Fluorogenic ProbeDesign of a derivative that becomes fluorescent upon binding to a target or undergoing an enzymatic reaction. acs.orgHigh-contrast imaging of specific biological targets or events.Low background fluorescence, leading to high signal-to-noise ratio.

Exploring Polypharmacology and Network Pharmacology for Indole-Based Modulators

The principle of "one drug, one target" has long been a cornerstone of drug discovery. However, the complexity of diseases, which often involve multiple biological pathways, has led to a paradigm shift towards polypharmacology. This approach focuses on designing single chemical entities that can modulate multiple targets, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. The indole scaffold, a privileged structure in medicinal chemistry, is particularly well-suited for the development of polypharmacological agents due to its versatile chemical nature and ability to interact with a wide array of biological targets. jetir.orgrsc.orgmdpi.com

Network pharmacology, a discipline that integrates systems biology and computational analysis, provides a powerful framework for understanding the complex interactions between drugs, their multiple targets, and the broader biological networks they influence. turkjps.org This approach allows researchers to move beyond the single-target paradigm and explore the system-wide effects of a drug, offering insights into its mechanisms of action, potential side effects, and opportunities for drug repurposing. For indole-based modulators, network pharmacology can help to deconvolute their often complex biological activities and guide the rational design of new multi-targeted therapies.

While specific research on the polypharmacology and network pharmacology of This compound is not extensively available in public literature, the principles can be effectively illustrated by examining studies on structurally related indole derivatives. The strategic derivatization of the indole core at various positions, including C-6 and N-1, allows for the fine-tuning of a compound's activity across multiple targets.

For instance, the introduction of an ethynyl group, such as at the C-6 position, can serve as a key pharmacophore or a reactive handle for further chemical modifications, enabling interactions with different biological targets. Similarly, the N-1 substituent, in this case, an isobutyl group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to bind to specific protein pockets. frontiersin.orgmdpi.com

Multi-Target Activity of Indole Derivatives

The inherent ability of the indole nucleus to serve as a scaffold for multi-target ligands has been demonstrated in numerous studies. For example, indole derivatives have been designed to simultaneously inhibit multiple protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Other research has focused on creating dual-target inhibitors that can address both cancer cell proliferation and the multidrug resistance (MDR) phenotype, a major obstacle in cancer therapy. nih.gov

One study on indole derivatives highlighted their potential as inhibitors of both Monocarboxylate Transporter 1 (MCT1), a key player in cancer cell metabolism, and the multidrug transporter ABCB1. nih.gov The lead compound in this study demonstrated significant antiproliferative activity and the ability to reverse MDR, showcasing the power of a polypharmacological approach. nih.gov

The following table summarizes examples of indole derivatives with documented multi-target activities, illustrating the potential for compounds like this compound to be developed as polypharmacological agents.

Indole Derivative Class Primary Targets Therapeutic Area Key Findings
Indole-thiosemicarbazonesTubulin, Topoisomerase IIαCancerDual inhibition of key enzymes in cell division and DNA replication, leading to enhanced cytotoxic effects. nih.gov
N,N-dialkyl-2-phenylindol-3-ylglyoxylamidesTranslocator Protein (TSPO), Benzodiazepine Receptor (BzR)Neurology, OncologyDesigned as conformationally constrained analogs with dual ligand properties for targets involved in neuroinflammation and cancer. mdpi.com
Indole-based Pyrazole Conjugatesα-amylase, α-glucosidase, COX-1, COX-2, 5-LOXDiabetes, InflammationA single compound, 14b, showed potent inhibitory activity against enzymes relevant to both diabetes and inflammation. researchgate.net
3-alkynyl-7-aza-indolesAAK1, RSV, SARS-CoV-2, VEEVVirologyA single scaffold demonstrating broad-spectrum antiviral activity, potentially through the inhibition of a host kinase. frontiersin.org

This table presents data for classes of indole derivatives to illustrate the concept of polypharmacology and does not represent data for this compound itself.

Network Pharmacology in the Study of Indole-Based Modulators

For example, a network pharmacology study of indirubin (B1684374), a bis-indole alkaloid, was used to explore its mechanisms in treating acute lymphoblastic leukemia. turkjps.org By identifying the potential targets of indirubin and constructing a protein-protein interaction (PPI) network, the study pinpointed the PI3K-AKT signaling pathway as a central node in its anti-leukemic activity. turkjps.org Subsequent experimental validation confirmed that indirubin indeed inhibited this pathway, demonstrating the predictive power of network pharmacology. turkjps.org

Similarly, a network pharmacology approach was used to investigate the active compounds in broccoli microgreens for prostate cancer. heca-analitika.com This study identified several indole derivatives, including indole-3-acetic acid, and their potential targets. The analysis highlighted key proteins like SRC and EGFR, which are critical in cancer progression, suggesting that the consumption of these microgreens could have a multi-targeted preventative effect. heca-analitika.com

The general workflow for a network pharmacology study of an indole-based modulator like this compound would involve the steps outlined in the table below.

Step Description Tools and Databases
1. Target Prediction Identify potential protein targets of the compound based on its chemical structure.SwissTargetPrediction, PharmMapper, TargetNet
2. Disease-Associated Gene Identification Collect genes known to be associated with a specific disease of interest.GeneCards, DisGeNET, OMIM, DrugBank
3. Network Construction Build a protein-protein interaction (PPI) network of the common targets.STRING, Cytoscape
4. Network Analysis Analyze the topology of the network to identify key nodes (hub genes) and modules.Cytoscape plugins (e.g., NetworkAnalyzer)
5. Pathway and Functional Enrichment Analysis Determine the biological pathways and functions that are significantly enriched in the network.Gene Ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG)
6. Experimental Validation Validate the key predicted targets and pathways through in vitro and/or in vivo experiments.Molecular docking, cell-based assays, animal models

This table outlines a general methodology and does not represent a study conducted on this compound.

Future Perspectives and Research Challenges in Indole Chemistry

Discovery of Novel Biological Targets for Indole (B1671886) Compounds

A significant challenge and opportunity in the field of indole-based drug discovery lies in the identification of novel biological targets. While indole derivatives are known to interact with a multitude of receptors and enzymes, the unique structural features of compounds like 6-Ethynyl-1-isobutyl-1H-indole may confer affinity for new or underexplored biological macromolecules. mdpi.comnih.gov The isobutyl group at the N1 position and the ethynyl (B1212043) group at the C6 position create a distinct electronic and steric profile, potentially leading to interactions with novel protein binding pockets.

Future research will likely focus on unbiased screening approaches to identify the molecular targets of such compounds. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and yeast three-hybrid systems can be employed to pull down and identify binding partners from cell lysates. Once potential targets are identified, further validation through biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be crucial to confirm the interaction and determine binding kinetics.

Table 1: Potential Biological Target Classes for Indole Derivatives

Target ClassExamplesPotential Therapeutic Area
KinasesTyrosine kinases, Serine/threonine kinasesOncology, Inflammation
G-protein coupled receptors (GPCRs)Serotonin (B10506) receptors, Dopamine (B1211576) receptorsNeurology, Psychiatry
Nuclear receptorsEstrogen receptors, Retinoid X receptorsOncology, Metabolic diseases
EnzymesMonoamine oxidase (MAO), Histone deacetylases (HDACs)Neurology, Oncology
Ion channelsSodium channels, Potassium channelsCardiology, Neurology

Development of Asymmetric Synthesis and Stereoselective Approaches for Indole Derivatives

While this compound itself is achiral, the introduction of stereocenters into the indole scaffold is a critical aspect of medicinal chemistry, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. google.com The development of asymmetric and stereoselective synthetic methods for indole derivatives is an ongoing area of intense research. dicp.ac.cn

For a starting material like this compound, future research could explore stereoselective additions to the indole core or functionalization of the substituents. For instance, the development of chiral catalysts for the asymmetric hydrogenation of the indole ring to produce chiral indoline (B122111) derivatives is a promising avenue. dicp.ac.cn Additionally, the ethynyl group can be a starting point for stereoselective transformations, such as the synthesis of chiral propargyl alcohols. lboro.ac.uk The challenge lies in developing highly efficient and selective catalysts that can tolerate the diverse functional groups present on the indole scaffold.

Integration of High-Throughput Screening and Advanced Computational Methods in Drug Discovery Pipelines

The integration of high-throughput screening (HTS) and advanced computational methods is essential for accelerating the drug discovery process for novel indole compounds. ontosight.aiijpsr.com For a new chemical entity like this compound, a virtual library of derivatives can be generated and screened in silico against various biological targets. espublisher.combeilstein-journals.org

Computational approaches such as molecular docking can predict the binding modes and affinities of these compounds, helping to prioritize which derivatives to synthesize and test experimentally. beilstein-journals.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of the indole derivatives with their biological activity, guiding the design of more potent and selective compounds. beilstein-journals.org HTS can then be used to rapidly screen the synthesized compounds against a panel of biological assays, providing valuable data for lead optimization. core.ac.uknih.gov The synergy between computational and experimental approaches will be pivotal in efficiently exploring the chemical space around the this compound scaffold.

Addressing Challenges in Specificity and Selectivity of Indole-Based Modulators

A major hurdle in the development of indole-based drugs is achieving high specificity and selectivity for the desired biological target. dovepress.com Many indole derivatives, particularly those targeting kinases, often exhibit off-target effects due to the conserved nature of the ATP-binding site across the kinome. mdpi.com Allosteric modulators, which bind to sites other than the active site, offer a promising strategy to achieve greater selectivity. researchgate.net

For this compound and its derivatives, extensive structure-activity relationship (SAR) studies will be necessary to understand the structural determinants of selectivity. This involves systematically modifying the substituents on the indole ring and evaluating the impact on target binding and activity against a panel of related and unrelated targets. The development of highly selective indole-based modulators will require a deep understanding of the structural biology of the target and the application of rational drug design principles. dovepress.com

Exploration of Novel Reaction Pathways for Indole Functionalization

The chemical versatility of the indole ring provides a rich platform for synthetic modification. nih.govresearchgate.net The ethynyl group at the C6 position of this compound is a particularly attractive functional handle for a variety of chemical transformations. ambeed.com This opens up avenues for exploring novel reaction pathways to create diverse libraries of indole derivatives for biological screening.

The Sonogashira coupling, for instance, allows for the introduction of various aryl and heteroaryl groups at the ethynyl terminus. nih.gov The ethynyl group can also participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-containing derivatives. Furthermore, the development of novel metal-catalyzed C-H activation and functionalization reactions will continue to be a major focus, enabling the direct modification of other positions on the indole ring. nih.govresearchgate.net These advanced synthetic methods will be instrumental in generating novel chemical matter based on the this compound scaffold.

Table 2: Potential Functionalization Reactions for the Ethynyl Group

Reaction TypeReagentsProduct Class
Sonogashira CouplingAryl/heteroaryl halide, Pd catalyst, Cu catalystAryl/heteroaryl-substituted alkynes
Click Chemistry (CuAAC)Azide, Copper(I) catalyst1,2,3-Triazoles
HydrationAcid catalyst, waterKetones
ReductionH2, Lindlar's catalyst or Na/NH3Alkenes or Alkanes
Mannich ReactionFormaldehyde, secondary aminePropargylamines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethynyl-1-isobutyl-1H-indole, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce the ethynyl group, followed by alkylation at the 1-position using isobutyl halides. Critical factors include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ for ethynyl group incorporation .
  • Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
  • Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures high purity .

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound and confirm its structural integrity?

  • Methodological Answer :

  • ¹H NMR : The ethynyl proton appears as a singlet near δ 2.5–3.5 ppm, while the isobutyl group shows a multiplet for the –CH₂– group (δ 1.5–2.0 ppm) and a triplet for terminal –CH₃ (δ 0.8–1.0 ppm) .
  • ¹³C NMR : The ethynyl carbons resonate at δ 70–90 ppm, and the quaternary indole carbon (C-3) appears near δ 120–130 ppm .
  • HRMS : Use electrospray ionization (ESI) to detect the molecular ion peak ([M+H]⁺) with high accuracy (error < 5 ppm) .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map electron density distributions to identify reactive sites (e.g., ethynyl group for electrophilic additions) .
  • Predict frontier molecular orbitals (HOMO/LUMO) to assess redox potential and charge-transfer interactions .
  • Simulate binding affinities with biological targets (e.g., kinases) via molecular docking (AutoDock Vina) .

Q. How should researchers address contradictions in reported biological activities of indole derivatives with varying substituents?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Systematically compare substituent effects (e.g., ethynyl vs. methyl groups) on target binding using in vitro assays (e.g., IC₅₀ determination) .
  • Data normalization : Control for variables like cell line heterogeneity and assay protocols to isolate substituent-specific effects .
  • Meta-analysis : Aggregate data from multiple studies to identify trends, resolving outliers through statistical validation (e.g., ANOVA) .

Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound, and how should experimental controls be designed?

  • Methodological Answer :

  • Cell viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) .
  • Dose-response curves : Test 6–8 concentrations (0.1–100 µM) to calculate EC₅₀ values, ensuring triplicate technical replicates .

Q. What strategies mitigate competing side reactions during the functionalization of the ethynyl group in this compound?

  • Methodological Answer :

  • Protecting groups : Temporarily mask reactive sites (e.g., silyl protection of ethynyl groups) before functionalization .
  • Catalyst tuning : Use Pd/Cu co-catalysts to suppress alkyne polymerization during cross-coupling .
  • Low-temperature reactions : Conduct reactions at 0–4°C to minimize undesired cycloadditions or oxidations .

Contradiction Analysis & Experimental Design

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across different solvents?

  • Methodological Answer :

  • Standardized protocols : Measure solubility in DMSO, ethanol, and water at 25°C using UV-Vis spectroscopy (λmax ~280 nm for indoles) .
  • Purity verification : Confirm compound integrity via HPLC (>95% purity) to exclude impurities as confounding factors .

Q. What experimental designs are critical for validating the proposed mechanism of action of this compound in kinase inhibition?

  • Methodological Answer :

  • Kinase activity assays : Use fluorescence-based ADP-Glo™ assays to measure ATPase inhibition .
  • Competitive binding studies : Co-crystallize the compound with target kinases (e.g., EGFR) to resolve binding modes via X-ray diffraction .
  • Negative controls : Include inactive analogs (e.g., 6-methyl-1-isobutylindole) to confirm ethynyl-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.